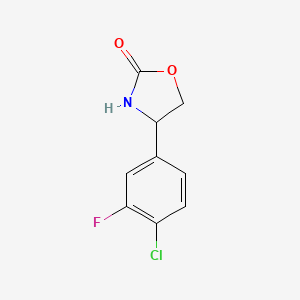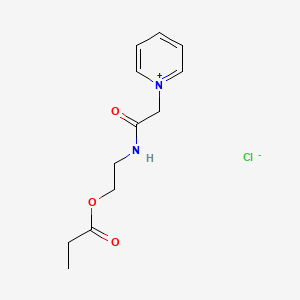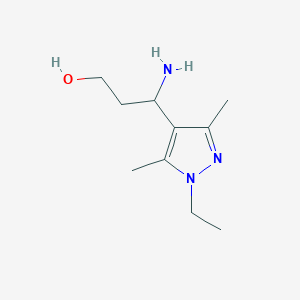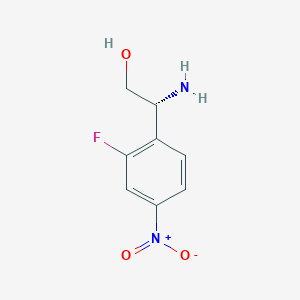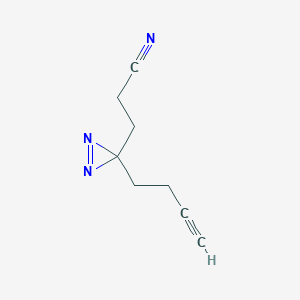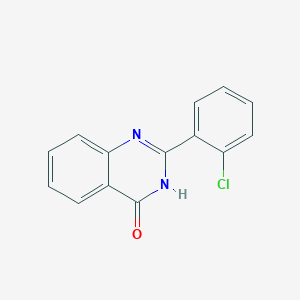
2-(2-Chlorophenyl)quinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)quinazolin-4-ol is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing nitrogen atoms in their ring structure. These compounds have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)quinazolin-4-ol typically involves the reaction of anthranilic acid with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazolinone derivative. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenyl)quinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)quinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By targeting these enzymes, the compound can interfere with the growth and survival of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)quinazolin-4-ol
- 2-(2-Fluorophenyl)quinazolin-4-ol
- 2-(2-Bromophenyl)quinazolin-4-ol
Uniqueness
2-(2-Chlorophenyl)quinazolin-4-ol is unique due to the presence of the chloro group at the 2-position of the phenyl ring. This structural feature imparts distinct chemical and biological properties to the compound. Compared to its analogs, the chloro-substituted derivative may exhibit enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C14H9ClN2O |
|---|---|
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,(H,16,17,18) |
Clave InChI |
CYFBBWSUIVQAFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)
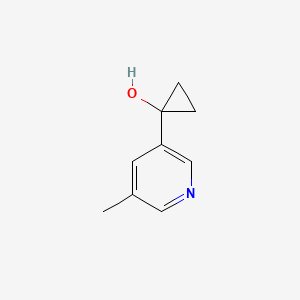
![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)


